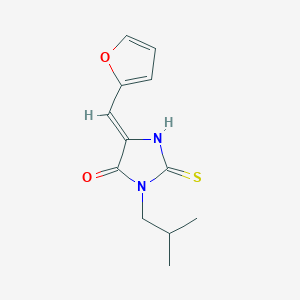
5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione, also known as CHMT or CHMTD, is a thiazolidinedione derivative. This compound has gained attention due to its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that this compound works by activating peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. One study found that this compound can increase insulin sensitivity and decrease blood glucose levels in diabetic mice. Another study found that this compound can decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in rats. This compound has also been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione in lab experiments is that it has been shown to have low toxicity. However, this compound is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Orientations Futures
There are several future directions for research on 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione. One area of interest is the potential use of this compound in treating metabolic disorders such as diabetes and obesity. Another area of interest is the potential use of this compound in treating inflammatory diseases such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of this compound and its potential use in other scientific research applications.
In conclusion, this compound is a thiazolidinedione derivative that has gained attention for its potential use in various scientific research applications. The synthesis method involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methoxypropylamine. This compound has been studied for its anti-inflammatory and anti-tumor effects, as well as its potential use in treating metabolic disorders. The mechanism of action of this compound is not fully understood, but it is believed to work by activating PPARγ and inhibiting NF-κB. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methoxypropylamine to form 5-(3-chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)thiazolidine-2,4-dione. This intermediate is then oxidized to form this compound.
Applications De Recherche Scientifique
5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One study found that this compound has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Another study found that this compound has anti-tumor effects by inducing apoptosis in cancer cells. This compound has also been studied for its potential use in treating diabetes and metabolic disorders.
Propriétés
Formule moléculaire |
C14H14ClNO4S |
|---|---|
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H14ClNO4S/c1-20-6-2-5-16-13(18)12(21-14(16)19)8-9-3-4-11(17)10(15)7-9/h3-4,7-8,17H,2,5-6H2,1H3/b12-8+ |
Clé InChI |
IXDDQZCNHBCVQL-XYOKQWHBSA-N |
SMILES isomérique |
COCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)Cl)/SC1=O |
SMILES |
COCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=O |
SMILES canonique |
COCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305624.png)
![N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305625.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305626.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305629.png)
![N-(4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305630.png)
![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![N-(4-methoxyphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305633.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
